2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Overview
Description
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 4-position and a piperidine ring The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product. After the reaction is complete, the product is purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume and cost considerations. Industrial synthesis often employs similar reaction conditions as laboratory-scale synthesis but optimized for efficiency and yield. The final product is typically isolated and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, and the piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride
- 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Uniqueness
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties. The combination of these two rings can result in enhanced binding affinity and selectivity for specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSIYZFQRNMXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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